2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” commonly use reagents such as acids, bases, and solvents like ethanol or dichloromethane. The conditions for these reactions vary but generally include controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can further undergo additional reactions to yield more complex molecules.
Scientific Research Applications
The compound with the identifier “2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemical processes.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: Research on the compound’s pharmacological properties explores its potential as a drug candidate for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products, highlighting its versatility and economic importance.
Mechanism of Action
The mechanism by which the compound with the identifier “2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” exerts its effects involves specific interactions with molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application, whether in a biological system or a chemical process.
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCGWAIODOUCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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